Clorhidrato de cimetidina
Descripción general
Descripción
El Clorhidrato de Cimetidina es un antagonista del receptor H2 de la histamina que se utiliza principalmente para inhibir la producción de ácido estomacal. Se utiliza ampliamente en el tratamiento de afecciones como la enfermedad por reflujo gastroesofágico (ERGE), las úlceras pépticas y el síndrome de Zollinger-Ellison .
Aplicaciones Científicas De Investigación
El Clorhidrato de Cimetidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como reactivo en diversas reacciones químicas y estudios.
Biología: Estudiado por sus efectos sobre los receptores de histamina y los procesos celulares.
Medicina: Ampliamente utilizado en ensayos clínicos y estudios relacionados con trastornos gastrointestinales.
Industria: Utilizado en la producción de productos farmacéuticos y como estándar en el control de calidad.
Mecanismo De Acción
El Clorhidrato de Cimetidina actúa inhibiendo competitivamente la unión de la histamina a los receptores H2 localizados en la membrana basolateral de las células parietales gástricas. Esta inhibición reduce la secreción de ácido gástrico, el volumen gástrico y la concentración de iones hidrógeno . Los objetivos moleculares incluyen los receptores H2, y las vías implicadas están relacionadas con la regulación de la producción de ácido gástrico .
Compuestos Similares:
Ranitidina: Otro antagonista del receptor H2 con un mecanismo de acción similar.
Famotidina: Conocido por su mayor duración de acción en comparación con la Cimetidina.
Nizatidina: Similar en función, pero con diferentes propiedades farmacocinéticas.
Unicidad: El this compound fue el primer antagonista del receptor H2 en utilizarse ampliamente en la clínica. Tiene una estructura única que le permite inhibir las enzimas del citocromo P-450, lo que no es una característica común entre los compuestos similares .
Análisis Bioquímico
Biochemical Properties
Cimetidine hydrochloride has a range of pharmacological actions. It inhibits gastric acid secretion, as well as pepsin and gastrins output . It also blocks the activity of cytochrome P-450, which might explain proposals for use in neoadjuvant therapy .
Cellular Effects
Cimetidine hydrochloride binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects . This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity .
Molecular Mechanism
The molecular mechanism of action of Cimetidine hydrochloride involves its binding to the H2-receptor on the gastric parietal cell, which competitively inhibits the action of histamine . This leads to a decrease in gastric acid secretion, as well as a decrease in pepsin and gastrins output .
Temporal Effects in Laboratory Settings
In laboratory settings, Cimetidine hydrochloride has been observed to have a half-life of approximately 2 hours . Its effects on gastric acid secretion, pepsin and gastrins output are consistent over time .
Dosage Effects in Animal Models
In animal models, toxic doses of Cimetidine hydrochloride are associated with respiratory failure and tachycardia . These effects can be controlled by assisted respiration and the administration of a beta-blocker .
Metabolic Pathways
Cimetidine hydrochloride is metabolized in the liver . Its metabolites represent 25 to 40% of the total elimination, with one major metabolite (cimetidine sulfoxide; 10-15%) and one minor metabolite (hydroxymethyl cimetidine; 4%) .
Transport and Distribution
Cimetidine hydrochloride is distributed extensively into kidney, lung, and muscle tissues . It is also distributed into the cerebrospinal fluid at a ratio of 0.1 to 0.2 compared with plasma .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where the H2 receptors are located .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del Clorhidrato de Cimetidina implica varios pasos clave:
Reacción de Condensación: El clorhidrato de 2-(4-metilimidazol-4-il)metiltioetilamina se condensa con disulfuro de carbono (CS2) en presencia de una base y un reactivo de desulfuración para formar un intermedio.
Reacción con Monometilamina: El intermedio se hace reaccionar entonces con monometilamina para producir otro intermedio.
Aminación con Cianamida: Finalmente, el intermedio seamina con cianamida en presencia de un reactivo de desulfuración para producir Cimetidina.
Métodos de Producción Industrial: La producción industrial del this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para asegurar un alto rendimiento y un impacto ambiental mínimo .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Clorhidrato de Cimetidina sufre varias reacciones químicas, incluyendo:
Oxidación: Puede oxidarse para formar cimetidina sulfóxido.
Reducción: Las reacciones de reducción pueden convertirlo de nuevo a su forma original.
Sustitución: Puede sufrir reacciones de sustitución, particularmente en el anillo imidazol.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno u otros peróxidos.
Agentes Reductores: Borohidruro de sodio o hidruro de litio y aluminio.
Reactivos de Sustitución: Agentes halogenantes o nucleófilos.
Productos Principales:
Cimetidina Sulfóxido: Formado mediante oxidación.
Hidroxicimetidina: Otro producto formado a través de reacciones específicas.
Comparación Con Compuestos Similares
Ranitidine: Another H2 receptor antagonist with a similar mechanism of action.
Famotidine: Known for its longer duration of action compared to Cimetidine.
Nizatidine: Similar in function but with different pharmacokinetic properties.
Uniqueness: Cimetidine Hydrochloride was the first H2 receptor antagonist to be widely used clinically. It has a unique structure that allows it to inhibit cytochrome P-450 enzymes, which is not a common feature among similar compounds .
Propiedades
IUPAC Name |
1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydron;chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S.ClH/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHCNBWLPSXHBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC1=C(N=CN1)CSCCNC(=NC)NC#N.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cimetidine hydrochloride exert its therapeutic effect?
A: Cimetidine hydrochloride acts as a histamine H2-receptor antagonist. [] It competitively inhibits the action of histamine at the H2 receptors, primarily those found on the parietal cells of the stomach. [] This inhibition reduces both basal and stimulated gastric acid secretion, offering relief from conditions like peptic ulcers and gastroesophageal reflux disease. []
Q2: What is the molecular formula and weight of cimetidine hydrochloride?
A: Cimetidine hydrochloride is represented by the molecular formula C10H16N6S ⋅ HCl and has a molecular weight of 288.8 g/mol. []
Q3: Is cimetidine hydrochloride compatible with common intravenous solutions?
A: Cimetidine hydrochloride exhibits excellent stability in various intravenous infusion fluids like 5% dextrose injection and 0.9% sodium chloride injection for at least one week at room temperature. [, ]
Q4: Can cimetidine hydrochloride be admixed with other drugs in intravenous solutions?
A: While generally stable, cimetidine hydrochloride can exhibit incompatibility with certain drugs. For instance, combining it with amphotericin B, cefamandole nafate, cefazolin sodium, or cephalothin sodium can lead to precipitation. [] The concentration of cimetidine hydrochloride also influences its compatibility. []
Q5: Can cimetidine hydrochloride be frozen and thawed for later administration?
A: Cimetidine hydrochloride admixtures demonstrate stability after freezing for up to 30 days and remain stable for at least eight days after thawing when refrigerated. [] Furthermore, microwave thawing does not negatively affect the stability of cimetidine in 5% dextrose or 0.9% sodium chloride injection. []
Q6: How does cimetidine hydrochloride interact with total nutrient admixtures?
A: Cimetidine hydrochloride at concentrations up to 1800 mg per 1500 mL remains stable in a total nutrient admixture containing amino acid injection, dextrose injection, and intravenous fat emulsion for at least 24 hours at room temperature. []
Q7: Does the research indicate any catalytic properties of cimetidine hydrochloride?
A7: The provided research focuses on the pharmaceutical applications of cimetidine hydrochloride as an H2-receptor antagonist. There is no mention of its use as a catalyst.
Q8: Have computational methods been used to study cimetidine hydrochloride?
A: Yes, the crystal structure of anhydrous cimetidine hydrochloride has been determined using powder X-ray diffraction data and validated by comparing calculated and experimental solid-state 13C NMR data. []
Q9: Does modifying the structure of cimetidine hydrochloride affect its activity?
A9: The provided research primarily focuses on the stability and compatibility of cimetidine hydrochloride. There is no direct discussion on how structural modifications impact its activity.
Q10: What is the stability of oral cimetidine hydrochloride liquid formulations?
A: Oral liquid cimetidine hydrochloride formulations repackaged in polypropylene oral syringes or glass vials demonstrate stability at 4 °C and 25 °C for 180 days, retaining over 90% potency. []
Q11: How is cimetidine hydrochloride metabolized in the body?
A: While the provided research doesn't delve into specific metabolic pathways, it highlights that cimetidine hydrochloride can inhibit certain cytochrome P450 (CYP) enzymes, particularly CYP2C6 and CYP2C11 in rats. [] This inhibition can potentially alter the metabolism of other drugs metabolized by these enzymes.
Q12: How does cimetidine hydrochloride affect ethanol elimination?
A: Cimetidine hydrochloride can slightly increase peak plasma ethanol levels and the area under the ethanol concentration-time curve, suggesting a small but measurable impact on ethanol handling in humans. []
Q13: Does cimetidine hydrochloride exhibit any immunomodulatory effects?
A: Research suggests that cimetidine hydrochloride may reverse in vivo anergy (a state of immune unresponsiveness) in patients with squamous cell carcinoma of the head and neck. [] This effect might be linked to the drug's potential to modulate histamine-mediated immune suppression. []
Q14: Does the research mention any resistance mechanisms to cimetidine hydrochloride?
A14: The provided research primarily focuses on compatibility, stability, and some pharmacokinetic aspects of cimetidine hydrochloride. There is no discussion on specific resistance mechanisms.
Q15: Are there any safety concerns associated with long-term cimetidine hydrochloride use?
A15: The provided research does not specifically address long-term safety concerns. It primarily focuses on short-term stability and compatibility aspects.
A15: The provided research primarily focuses on the stability, compatibility, and some pharmacokinetic aspects of cimetidine hydrochloride. These areas are not directly addressed in the research provided.
Q16: Does cimetidine hydrochloride interact with any drug transporters?
A16: While not explicitly stated in the research, cimetidine is known to interact with certain drug transporters, particularly those in the liver and kidneys, which can potentially influence its own elimination and that of other co-administered drugs.
Q17: Can cimetidine hydrochloride affect the activity of drug-metabolizing enzymes?
A: Yes, cimetidine hydrochloride has been shown to inhibit certain cytochrome P450 enzymes, especially CYP2C6 and CYP2C11, which are involved in the metabolism of various drugs. [] This inhibition can lead to increased plasma concentrations and potential toxicity of drugs metabolized by these enzymes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.